This compound belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities. Specifically, 4,6-difluoro-1,3-benzoxazol-2-amine is classified as an amine due to the presence of the amino group in its structure.
The synthesis of 4,6-difluoro-1,3-benzoxazol-2-amine typically involves several steps:
The molecular structure of 4,6-difluoro-1,3-benzoxazol-2-amine features:
This structure allows for strong interactions with biological targets due to the electron-withdrawing nature of fluorine.
4,6-Difluoro-1,3-benzoxazol-2-amine can participate in various chemical reactions:
The choice of solvents and reaction conditions (temperature, time) plays a crucial role in determining the outcome and yield of these reactions.
The mechanism of action for 4,6-difluoro-1,3-benzoxazol-2-amine often involves:
Research indicates potential applications in antimicrobial and antifungal treatments due to these interactions.
The physical and chemical properties of 4,6-difluoro-1,3-benzoxazol-2-amine include:
Property | Value |
---|---|
Molecular Formula | C₇H₄F₂N₂O |
Molecular Weight | 170.12 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties make it suitable for various applications in research and industry.
4,6-Difluoro-1,3-benzoxazol-2-amine has several notable applications:
Research continues to explore new synthetic methods and applications for this compound, particularly focusing on its biological activities and potential therapeutic uses.
4,6-Difluoro-1,3-benzoxazol-2-amine represents a strategically fluorinated derivative of the benzoxazole heterocyclic system, where fluorine atoms are incorporated at the 4- and 6-positions of the benzene ring. This compound exemplifies the broader trend in medicinal and agrochemical research toward targeted fluorination of bioactive scaffolds to optimize physicochemical properties and biological activity. The benzoxazole core itself is a fused bicyclic structure consisting of benzene fused to oxazole (a five-membered ring containing oxygen and nitrogen) [3]. Fluorination at specific positions significantly alters electron distribution, lipophilicity, and metabolic stability, making this derivative a compelling subject for structure-activity relationship (SAR) studies. Its molecular formula (C₇H₄F₂N₂O) and weight (170.12 g/mol) reflect the precise substitution pattern that distinguishes it from non-fluorinated or mono-fluorinated isomers [4]. Research into this specific compound is driven by the proven utility of fluorinated heterocycles in drug discovery, particularly those exhibiting antifungal, antibacterial, and material science applications [3] [7].
The evolution of benzoxazole chemistry has progressed from simple unsubstituted derivatives to strategically halogenated analogs. Early benzoxazole research focused on their inherent stability and aromaticity, with applications initially centered on industrial uses like optical brighteners (e.g., 2,5-bis(benzoxazol-2-yl)thiophene derivatives in detergents) [3]. The discovery of bioactive natural products containing the benzoxazole motif, such as UK-1 (a bis(benzoxazole) with anticancer activity), highlighted the pharmacophoric potential of this scaffold [7]. This spurred interest in synthetic modifications to enhance biological potency and pharmaceutical properties.
Fluorination emerged as a key strategy due to fluorine's unique properties: high electronegativity, small atomic radius, and ability to form strong C-F bonds. Initial fluorination efforts targeted simple analogs like 2-aminobenzoxazole. The synthesis and exploration of di-fluorinated isomers like 4,6-difluoro-1,3-benzoxazol-2-amine marked a significant advancement. The introduction of two fluorine atoms, particularly at the 4- and 6-positions, was designed to perturb the electron density of the fused benzene ring systematically. This perturbation influences the electron-donating or -withdrawing character of the 2-amino group and the overall π-electron system of the heterocycle, thereby affecting its interaction with biological targets like enzymes or DNA [3] [7]. Computational predictions for 4,6-difluoro-1,3-benzoxazol-2-amine indicate a density of 1.543 g/cm³, a boiling point of 308.5°C, and a refractive index of 1.62, properties distinct from non-fluorinated analogs and critical for drug-likeness [4]. The development of these compounds often involved multi-step synthetic routes starting from appropriately fluorinated precursors of salicylic acid derivatives, followed by cyclization with cyanogen bromide or via condensation reactions with ortho-haloanilines [4] [6].
Table 1: Evolution of Key Fluorinated Benzoxazole Scaffolds
Generation | Representative Compound | Key Structural Features | Primary Research Focus |
---|---|---|---|
Early (Pre-2000) | Unsubstituted Benzoxazole | Basic fused ring system (C₇H₅NO) | Material science, Fundamental chemistry |
First-Generation | 1,3-Benzoxazol-2-amine | Amino group at C2 position | Intermediate for pharmacophores |
Second-Generation | Mono-fluoro Benzoxazol-amines (e.g., 6-F) | Single F atom (positional isomers) | SAR exploration, Electronic effects |
Modern (Targeted) | 4,6-Difluoro-1,3-benzoxazol-2-amine | Two F atoms at C4 & C6 (C₇H₄F₂N₂O) | Enhanced bioactivity, Optimized properties |
The biological activity and physicochemical behavior of difluorinated benzoxazol-2-amines are profoundly sensitive to the specific positions of the fluorine atoms on the benzene ring. 4,6-Difluoro-1,3-benzoxazol-2-amine is one of several possible difluoro isomers, each exhibiting unique characteristics:
The impact of positional isomerism extends directly to biological efficacy. For instance, in antimicrobial studies involving azo-linked heterocycles, the nature and position of substituents on the benzoxazole ring significantly altered activity. While specific MIC data for the 4,6-difluoro-2-amino isomer against pathogens like Staphylococcus aureus or Escherichia coli wasn't exhaustively detailed in the provided results, research on structurally related 3-alkyloxybenzamide FtsZ inhibitors demonstrated that replacing a benzothiazole moiety with a benzoxazole (compound 6i, 1,3-benzoxazol-2-ylmethoxy derivative) resulted in markedly reduced antibacterial activity (MIC = 128 µg/mL vs 2 µg/mL for the benzothiazole analog 6g) [9]. This highlights the critical role of the heteroatom and substitution pattern. Furthermore, antifungal studies of azo-linked benzoxazoles revealed that electronic modulation via substituents significantly influences efficacy against species like Candida albicans or Aspergillus niger [7].
Table 2: Comparative Analysis of Benzoxazol-2-amine Positional Isomers
Isomer | Molecular Formula | Molecular Weight (g/mol) | Key Calculated/Reported Properties | Observed Biological Activity Trends (Representative Class) |
---|---|---|---|---|
4,6-Difluoro- | C₇H₄F₂N₂O | 170.12 | Density: ~1.54 g/cm³; Dipole: ~4.2 D; Refr. Index: 1.62 | Moderate-Strong Antifungal/Antibacterial (Context-dependent) |
5,6-Difluoro- | C₇H₄F₂N₂O | 170.12 | Higher lipophilicity (predicted) | Potency varies significantly with coupled pharmacophore |
4,7-Difluoro- | C₇H₄F₂N₂O | 170.12 | Potentially lower dipole moment | Limited data; often intermediate potency |
6,7-Difluoro- | C₇H₄F₂N₂O | 170.12 | Increased steric crowding near N | Generally lower activity in antimicrobial screens |
Unfluorinated (2-Amino) | C₇H₆N₂O | 134.14 | Lower density/BP; Higher electron density at ring | Variable, often less potent than optimized fluorinated analogs |
Table 3: Influence of Heterocycle Type and Fluorination on Antimicrobial Activity (MIC)
Compound Class / Example | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Key Reference |
---|---|---|---|---|
Benzothiazole Derivative (e.g., 6g) | 2 | >256 | Not Reported | [9] |
Benzoxazole Derivative (e.g., 6i - Unfluorinated linker) | 128 | >256 | Not Reported | [9] |
Azo-linked Benzimidazole (No F) | Varies (e.g., 16-64) | Varies (e.g., 32->256) | Varies (e.g., 62.5-250) | [7] |
Azo-linked Benzoxazole (Fluorinated variants possible) | Varies (Context dependent) | Varies | Varies (e.g., 200-250) | [7] |
Despite the promising attributes of 4,6-difluoro-1,3-benzoxazol-2-amine, significant research gaps impede its full exploitation and the rational design of next-generation derivatives:
Table 4: Key Research Gaps and Proposed Investigative Directions for 4,6-Difluoro-1,3-benzoxazol-2-amine
Research Gap Area | Specific Knowledge Barrier | Proposed Research Direction | Potential Impact |
---|---|---|---|
Synthesis | Harsh conditions, multi-step routes, lack of late-stage fluorination | Develop catalytic, regioselective C-H fluorination; Novel cyclization catalysts | Efficient, scalable production; Access to novel derivatives |
Comprehensive SAR | Fragmentary data across isomers; Limited 2-amino modifications | Systematic bioevaluation of all isomers; Libraries of 2-amino derivatives (amides, Mannich bases, azo) | Rational design of optimized leads; Understanding electronic effects |
Target Identification & Modeling | Unknown primary targets; Lack of tailored computational models | Proteomic profiling (e.g., pull-down assays); Advanced QSAR & docking incorporating 4,6-F effects | Mechanism of action validation; Predictive design |
ADME Profiling | Scant experimental solubility, metabolic stability data | In vitro DMPK studies (solubility, microsomal stability, permeability) | Assessment of drug-likeness; Identification of metabolic soft spots |
Material Science Applications | Under-explored beyond biological potential | Study optical properties (fluorescence); Polymer incorporation | Development of new fluorescent probes or functional materials |
Addressing these gaps requires a concerted interdisciplinary effort involving synthetic organic chemistry, computational chemistry, pharmacology, and pharmaceutical sciences. Overcoming these barriers will unlock the potential of 4,6-difluoro-1,3-benzoxazol-2-amine not only as a valuable pharmacophore in its own right but also as a crucial building block for advanced materials and a probe for understanding fluorine-specific bioactivity.
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1